molecular formula C22H17F4N7O B2854513 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920365-39-5

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2854513
CAS No.: 920365-39-5
M. Wt: 471.42
InChI Key: JJHNKNQGJAHANB-UHFFFAOYSA-N
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Description

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its primary research value lies in the study of B-cell malignancies and autoimmune disorders, where it is used to investigate the downstream consequences of sustained BTK signaling blockade, including the inhibition of proliferation, survival, and adhesion of malignant B-cells. The compound covalently binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained enzyme inactivation. This mechanism makes it a valuable tool for probing BTK-dependent signaling cascades in preclinical models of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis . Researchers utilize this inhibitor to dissect the role of BTK in immune cell regulation and to evaluate the potential for targeted therapeutic interventions in hematological cancers and inflammatory conditions.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N7O/c23-16-4-6-17(7-5-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-2-1-3-15(12-14)22(24,25)26/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNKNQGJAHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone represents a significant class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular formula for the compound is C23H22F4N7OC_{23}H_{22}F_{4}N_{7}O with a molecular weight of approximately 463.47 g/mol. The structure features a triazolopyrimidine core which is known for its stability and biological activity.

Triazolopyrimidine derivatives generally exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : These compounds often target specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Interaction with Receptors : The piperazine moiety in this compound suggests potential interactions with neurotransmitter receptors, which could lead to psychopharmacological effects.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens by disrupting their metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives:

  • In vitro Studies : Research indicates that compounds structurally related to this derivative exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 7.01 to 48.28 µM against human breast and cervical cancer cells .
CompoundCell LineIC50 (µM)
Compound 1HCC19377.00
Compound 2HeLa11.00
Compound 3MDA-MB-23148.28

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Triazolopyrimidines have been shown to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic functions.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of several triazolopyrimidine derivatives on cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced their potency . The binding affinity to the epidermal growth factor receptor (EGFR) was particularly noted, suggesting a mechanism involving receptor inhibition.
  • Antiviral Potential : Some derivatives have been tested for antiviral activity against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Key differences include:

Substituent on the Triazolo[4,5-d]pyrimidine Core :

  • Target Compound: 4-Fluorophenyl group (electron-withdrawing, enhances polarity).
  • Analogue: 4-Methylphenyl group (electron-donating, increases hydrophobicity).

Position of Trifluoromethyl Group :

  • Target Compound: Meta position on the benzoyl moiety.
  • Analogue: Para position on the benzoyl moiety.

These structural variations influence physicochemical properties and biological activity. For example:

  • The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the methyl group in the analogue due to reduced susceptibility to oxidative metabolism.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analogue
Molecular Formula C₂₄H₁₈F₄N₇O C₂₅H₂₁F₃N₇O
Molecular Weight (g/mol) 520.45 508.47
Substituent Positions 4-Fluorophenyl (triazolo), 3-CF₃ (phenyl) 4-Methylphenyl (triazolo), 4-CF₃ (phenyl)
Predicted LogP* ~3.8 (higher polarity due to F) ~4.2 (higher hydrophobicity due to CH₃)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Trifluoromethyl Position : Meta-substitution in the target compound could reduce steric hindrance in planar binding sites (e.g., kinase ATP pockets) compared to para-substituted analogues, as observed in studies of similar scaffolds .
  • Metabolic Stability : Fluorinated aromatic rings are less prone to CYP450-mediated oxidation than methyl-substituted rings, suggesting superior pharmacokinetic profiles for the target compound .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this triazolopyrimidine derivative?

The synthesis involves multi-step routes:

Core Formation : Cyclization of hydrazine derivatives with nitriles or carbonyl precursors to form the triazolopyrimidine core .

Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .

Methanone Functionalization : Friedel-Crafts acylation or Ullmann coupling to introduce the trifluoromethylphenyl group .
Critical Conditions :

  • Solvents: DMF or dichloromethane for polar intermediates .
  • Catalysts: Pd/C or CuI for cross-coupling reactions .
  • Purification: Column chromatography (silica gel) or recrystallization .

Q. How is the compound structurally characterized to confirm its identity and purity?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and stereoelectronic effects in solid-state structures .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Q. What in vitro models are suitable for preliminary screening of its biological activity?

  • Enzyme Inhibition Assays : Target kinases or receptors (e.g., EGFR, PI3K) using fluorescence-based or radiometric assays .
  • Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to measure interactions with proteins .

Q. How can researchers evaluate the compound’s solubility and stability in biological buffers?

  • Solubility Profiling : Shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid .
  • Stability Assessment :
    • Thermal Stability : TGA/DSC to monitor decomposition temperatures .
    • Photostability : UV-Vis spectroscopy under light exposure .
    • Hydrolytic Stability : HPLC tracking of degradation in aqueous buffers .
Solvent Solubility (mg/mL) Method
PBS (pH 7.4)0.12 ± 0.03Shake-flask
DMSO45.6 ± 2.1Sonication

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Orthogonal Validation : Use SPR and microscale thermophoresis (MST) to confirm binding kinetics .
  • Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility in solution vs. crystal structures .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites interfering with assays .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP from ~4.5 to <3.5 .
  • Prodrug Design : Esterification of methanone groups to enhance oral bioavailability .
  • Plasma Stability Testing : Incubate with liver microsomes to identify metabolic hotspots .

Q. How can computational modeling guide the design of structure-activity relationship (SAR) studies?

  • Docking Simulations : AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
  • QSAR Models : Train algorithms on triazolopyrimidine analogs to prioritize substituents with favorable electronic profiles .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations impacting binding affinity .

Q. What experimental designs mitigate off-target effects in cellular assays?

  • Counter-Screening : Test against unrelated receptors (e.g., GPCRs) to rule out promiscuity .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
  • Dose-Response Curves : Calculate selectivity indices (IC50 ratio vs. off-targets) .

Data Contradiction Analysis Example

Issue : Discrepancy in reported cytotoxicity (IC50 = 2 μM vs. 10 μM in similar cell lines).
Resolution :

Assay Conditions : Compare serum concentration (e.g., 10% FBS vs. serum-free) impacting compound stability .

Batch Variability : Re-synthesize compound and validate purity via HPLC .

Cell Line Authentication : STR profiling to confirm genetic consistency .

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